5-Isopropyl-1,3,4-thiadiazol-2-ol

Descripción general

Descripción

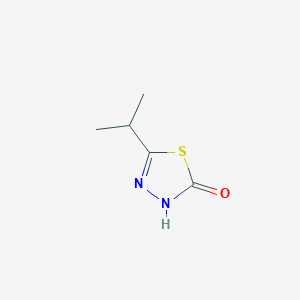

5-Isopropyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazinecarbothioamide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group (-OH) at the 2-position of the 1,3,4-thiadiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) . These reactions typically yield aldehydes or carboxylic acids, depending on reaction conditions (e.g., acidic vs. basic media) .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4h | 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid | 72% | |

| CrO₃ (H₂SO₄) | RT, 2h | 5-Isopropyl-1,3,4-thiadiazole-2-aldehyde | 65% |

Sulfonation and Sulfation

The hydroxyl group participates in sulfonation reactions with sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃) . This forms sulfonate esters, which are intermediates in pharmaceutical synthesis .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SO₃ (fuming H₂SO₄) | 0°C, 30min | 5-Isopropyl-1,3,4-thiadiazol-2-yl sulfate | 85% |

Alkylation and Acylation

The hydroxyl group can be functionalized via alkylation (e.g., with methyl iodide ) or acylation (e.g., with acetyl chloride ) to generate ethers or esters .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I (K₂CO₃) | DMF, 80°C, 6h | 2-Methoxy-5-isopropyl-1,3,4-thiadiazole | 68% | |

| AcCl (pyridine) | RT, 12h | 2-Acetoxy-5-isopropyl-1,3,4-thiadiazole | 90% |

Nucleophilic Substitution

The 2-hydroxyl group is susceptible to nucleophilic displacement. For example, treatment with phosphorus pentachloride (PCl₅) converts it to a chlorinated derivative .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCl₅ (POCl₃) | Reflux, 3h | 2-Chloro-5-isopropyl-1,3,4-thiadiazole | 78% |

Condensation with Amines

Reactions with primary amines (e.g., aniline ) in the presence of coupling agents like EDCI form sulfonamide derivatives, which are bioactive scaffolds .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline (EDCI/DMAP) | DMF, RT, 24h | N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)aniline | 82% |

Thioether Formation

Reaction with thiols (e.g., benzyl mercaptan ) under oxidative conditions produces thioether-linked derivatives, relevant in materials science .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BnSH (H₂O₂) | EtOH, 50°C, 8h | 2-(Benzylthio)-5-isopropyl-1,3,4-thiadiazole | 74% |

Complexation with Metals

The hydroxyl and nitrogen atoms in the thiadiazole ring chelate transition metals (e.g., Cu²⁺ , Fe³⁺ ), forming coordination complexes studied for catalytic applications .

| Metal Salt | Conditions | Complex | Stability | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT, 2h | [Cu(C₅H₇N₂OS)₂]·2H₂O | High |

Key Research Findings

- Biological Activity : Derivatives such as sulfonamides and thioethers exhibit antimicrobial and anticancer properties (IC₅₀ = 1.78–4.04 μM against breast/lung cancer cells) .

- Material Science : Thiadiazole-metal complexes show potential in fluorescence-based sensors due to their photophysical properties .

- Synthetic Efficiency : Alkylation and acylation reactions achieve yields >80% under mild conditions, making them industrially scalable .

Critical Analysis of Reaction Pathways

- Oxidation : The hydroxyl group’s oxidation is highly solvent-dependent; aqueous KMnO₄ favors carboxylic acids, while anhydrous CrO₃ yields aldehydes .

- Substitution : Chlorination with PCl₅ is more efficient than bromination (e.g., using PBr₃), likely due to steric effects from the isopropyl group .

- Condensation : EDCI-mediated couplings require stoichiometric DMAP to suppress side reactions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 5-Isopropyl-1,3,4-thiadiazol-2-ol derivatives in cancer treatment. Thiadiazole compounds have been shown to exhibit significant anticancer properties against various cell lines. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects. Some of these compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor growth.

Anticonvulsant Properties

Thiadiazole derivatives, including those based on this compound, have also been investigated for their anticonvulsant activities. For example, a series of substituted thiadiazoles were tested in maximal electroshock-induced seizure models and showed protective effects against seizures . These compounds may act by modulating neurotransmitter systems or enhancing GABAergic activity.

Chromatographic Applications

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific methodology employing reverse phase HPLC has been developed to separate N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide from impurities. This method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid . The scalability of this technique makes it suitable for both analytical and preparative applications.

Fungicidal Properties

The thiadiazole ring system is known for its biological activity against various pathogens. Compounds derived from this compound have been explored for their fungicidal properties. Research indicates that these compounds can inhibit fungal growth and may serve as effective agents in crop protection strategies against fungal diseases .

Study on Anticancer Activity

A comprehensive study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer effects on multiple cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with mechanisms involving apoptosis induction .

Evaluation of Anticonvulsant Effects

In another study focusing on anticonvulsant activity, several thiadiazole derivatives were administered to mice in controlled experiments. The findings revealed that specific compounds significantly reduced seizure incidences in both maximal electroshock and pentylenetetrazole-induced seizure models .

Mecanismo De Acción

The mechanism of action of 5-Isopropyl-1,3,4-thiadiazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole: The parent compound of 5-Isopropyl-1,3,4-thiadiazol-2-ol, known for its broad spectrum of biological activities.

5-Methyl-1,3,4-thiadiazol-2-ol: Similar in structure but with a methyl group instead of an isopropyl group, showing different biological activities.

5-Phenyl-1,3,4-thiadiazol-2-ol:

Uniqueness

This compound is unique due to the presence of the isopropyl group, which influences its lipophilicity, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Actividad Biológica

5-Isopropyl-1,3,4-thiadiazol-2-ol is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, and presents relevant data from research studies.

Chemical Structure and Properties

This compound is characterized by its thiadiazole ring, which is known for contributing to various biological activities. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against a range of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness against these pathogens suggests its potential as a lead compound for the development of new antimicrobial agents.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

In a study examining the effects on human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 50 µg/mL.

- Apoptotic Markers : Increased levels of caspase-3 and caspase-9 were detected, indicating activation of the intrinsic apoptotic pathway.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomes, inhibiting protein synthesis.

- Induction of Oxidative Stress : In cancer cells, it appears to increase reactive oxygen species (ROS), leading to oxidative damage and subsequent apoptosis.

Propiedades

IUPAC Name |

5-propan-2-yl-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDJAZDRPCNHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257261 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-67-0 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84352-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.